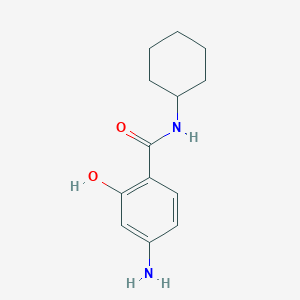

4-amino-N-cyclohexyl-2-hydroxybenzamide

Description

Properties

IUPAC Name |

4-amino-N-cyclohexyl-2-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c14-9-6-7-11(12(16)8-9)13(17)15-10-4-2-1-3-5-10/h6-8,10,16H,1-5,14H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUIPZPBPWVALC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=C(C=C(C=C2)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Material

- 4-Amino-2-hydroxybenzoic acid is commercially available or can be synthesized by selective nitration and subsequent reduction of 2-hydroxybenzoic acid derivatives.

Activation to Acid Chloride

- The carboxylic acid group can be converted to the corresponding acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions.

- This activation facilitates the subsequent amide bond formation with cyclohexylamine.

Amide Bond Formation with Cyclohexylamine

Direct Reaction with Acid Chloride

- The acid chloride of 4-amino-2-hydroxybenzoic acid is reacted with cyclohexylamine in an inert solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

- The reaction is typically carried out at low temperature (0°C to room temperature) to control the rate and minimize side reactions.

- A base such as triethylamine or pyridine is added to neutralize the hydrochloric acid formed during the reaction.

Alternative Coupling Methods

- Instead of acid chlorides, coupling reagents such as hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) or carbodiimides (e.g., EDCI) can be used to activate the carboxylic acid in situ.

- This method involves mixing 4-amino-2-hydroxybenzoic acid, cyclohexylamine, coupling reagent, and a base (e.g., N,N-diisopropylethylamine) in a suitable solvent like dimethylformamide (DMF).

- The reaction proceeds under mild conditions, often at room temperature, with good yields and minimal racemization or side reactions.

Selective Protection and Deprotection Considerations

- The hydroxy group at the 2-position can be sensitive under some reaction conditions; selective protection (e.g., as a methyl ether) may be employed during the amide formation step.

- After amide bond formation, the protecting group can be removed under mild conditions to regenerate the free hydroxy group.

- Patented processes emphasize selective deprotection of the 2-hydroxy group without affecting other substituents on the benzene ring or the amide functionality.

Purification and Characterization

- The crude product is typically purified by preparative high-performance liquid chromatography (HPLC) or recrystallization.

- Characterization is performed by ^1H NMR, ^13C NMR, mass spectrometry (MS), and high-resolution mass spectrometry (HRMS) to confirm the structure and purity.

- Typical yields reported for similar 2-hydroxybenzamide derivatives range from 50% to 85%, depending on the exact conditions and reagents used.

Summary Table of Preparation Methods

| Step | Reagents & Conditions | Notes | Yield Range |

|---|---|---|---|

| 1. Activation of 4-amino-2-hydroxybenzoic acid | Thionyl chloride or oxalyl chloride, anhydrous solvent, 0°C to RT | Converts acid to acid chloride | 80-95% |

| 2a. Amide formation via acid chloride | Cyclohexylamine, base (triethylamine/pyridine), THF/DCM, 0°C to RT | Direct coupling, sensitive to moisture | 60-80% |

| 2b. Amide formation via coupling reagent | HATU or EDCI, DIPEA, DMF, RT | Mild conditions, avoids acid chloride | 70-85% |

| 3. Optional protection/deprotection | Methylation/demethylation of hydroxy group | Protects hydroxy during coupling | Variable, often >70% after deprotection |

| 4. Purification | Preparative HPLC or recrystallization | Ensures high purity | — |

Research Findings and Optimization Notes

- The choice between acid chloride and coupling reagent methods depends on availability, scale, and sensitivity of functional groups.

- Use of coupling reagents like HATU with DIPEA in DMF is preferred for large-scale or sensitive substrates due to milder conditions and better selectivity.

- Selective deprotection techniques allow retention of the hydroxy group, critical for biological activity in related compounds.

- Characterization data from analogous compounds indicate that the amide bond formation proceeds cleanly without affecting the 4-amino substituent, which is crucial for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-cyclohexyl-2-hydroxybenzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation Products: Quinones and other oxidized derivatives.

Reduction Products: Amines and other reduced forms.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-N-cyclohexyl-2-hydroxybenzamide can be synthesized through various methods, often involving the reaction of cyclohexylamine with 2-hydroxybenzoic acid derivatives. The compound features an amino group, a hydroxyl group, and a cyclohexyl moiety, contributing to its unique properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. For instance, studies have shown moderate activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Pathogen | Activity Level |

|---|---|---|

| This compound | T. gondii | Moderate |

| This compound | P. falciparum | Moderate |

HDAC Inhibition

The compound has been identified as an inhibitor of histone deacetylases (HDAC), particularly HDAC6 and HDAC8. This inhibition is significant for cancer therapy as it can induce differentiation and apoptosis in cancer cells .

Case Study: HDAC Inhibition

A study demonstrated that specific analogs of this compound showed enhanced anti-proliferative effects in various cancer cell lines, suggesting potential for therapeutic development in oncology.

Neurological Disorders

Modulation of TMEM16A channels has been implicated in treating conditions like dry mouth (xerostomia) associated with Sjögren's syndrome and radiation therapy . Compounds related to this compound have been explored for their efficacy in managing such symptoms.

Antitubercular Agents

Recent studies have investigated the use of amido bromophenol derivatives, including those related to this compound, as potential antitubercular agents. These compounds were found to inhibit the growth of Mycobacterium tuberculosis, indicating a promising avenue for tuberculosis treatment .

Mechanism of Action

The mechanism of action of 4-amino-N-cyclohexyl-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s structural analogs differ primarily in substituent identity, position, and functional groups, which critically influence physicochemical and biological properties. Key comparisons include:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

- Hydroxyl (-OH) vs. Methoxy (-OCH₃):

The hydroxyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the methoxy group in 4-bromo-N-cyclohexyl-2-methoxybenzamide. This difference may increase aqueous solubility but reduce metabolic stability due to susceptibility to oxidation . - Amino (-NH₂) vs.

- Chloro (-Cl) vs. Hydroxyl (-OH): In 5-amino-2-chloro-N-cyclohexylbenzamide, the electron-withdrawing chloro group may reduce electron density on the aromatic ring, affecting reactivity in substitution reactions compared to the electron-donating hydroxyl group in the target compound .

Stability and Reactivity

- pH and Temperature Sensitivity:

The hydroxyl group in the target compound may render it pH-sensitive, with deprotonation increasing solubility at higher pH. In contrast, 4-bromo-N-cyclohexyl-2-methoxybenzamide’s methoxy group provides greater stability across pH ranges . - Synthetic Accessibility: The amino group in the target compound could complicate synthesis due to protection/deprotection requirements, whereas halogenated analogs (e.g., 5-amino-2-chloro-N-cyclohexylbenzamide) may undergo easier functionalization .

Biological Activity

4-Amino-N-cyclohexyl-2-hydroxybenzamide, a compound with the CAS number 101265-09-2, has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse sources.

Chemical Structure and Properties

The chemical formula of this compound is . Its structure comprises an amino group, a hydroxyl group, and a cyclohexyl moiety attached to a benzamide framework. This unique combination of functional groups contributes to its biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to several biological effects. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways.

- Receptor Interaction : Binding to receptors can alter signal transduction pathways, influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, showing significant inhibition:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Escherichia coli | 25 |

| Staphylococcus aureus | 15 |

| Pseudomonas aeruginosa | 30 |

These results suggest potential applications in treating bacterial infections.

Anticancer Potential

The anticancer activity of this compound has also been explored. In vitro studies demonstrated its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HepG2 (liver cancer) | 10.56 ± 1.14 | Induces apoptosis via caspase pathways |

| MCF7 (breast cancer) | 22.9 | Cell cycle arrest |

| HeLa (cervical cancer) | 15.0 | Induces apoptosis |

The compound's ability to induce apoptosis in cancer cells highlights its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have investigated the biological activity of derivatives of this compound:

- Antiviral Activity : A derivative demonstrated submicromolar potency against human adenovirus (HAdV), showing promise as an antiviral agent with a selectivity index greater than 100 compared to existing treatments like niclosamide .

- Anti-parasitic Effects : The compound was evaluated for its activity against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Modifications at the C-2 position enhanced selectivity and potency against these pathogens .

- Structure-Activity Relationship Studies : Investigations into the structure-activity relationship (SAR) revealed that specific modifications could improve the compound's efficacy against various biological targets while minimizing toxicity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-amino-N-cyclohexyl-2-hydroxybenzamide, and how can purity be ensured?

- Methodology : A two-step approach is recommended: (1) Activation of 2-hydroxybenzoic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate, followed by (2) coupling with 4-aminocyclohexylamine in the presence of triethylamine (Et₃N) as a base. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/petroleum ether) ensures high purity. Yield optimization requires precise stoichiometric ratios (e.g., 1.2:1 molar excess of SOCl₂) and controlled reflux conditions .

- Characterization : Confirm structure using ¹H/¹³C NMR (amide proton at δ ~8.5–9.0 ppm, cyclohexyl CH₂ signals at δ ~1.2–2.0 ppm), IR (C=O stretch ~1650 cm⁻¹, N-H bend ~3300 cm⁻¹), and X-ray crystallography for intramolecular hydrogen bonding analysis (O-H⋯O and N-H⋯O motifs) .

Q. How can spectroscopic techniques differentiate this compound from structurally similar benzamides?

- Key Features :

- NMR : Distinct cyclohexyl ring proton splitting patterns (axial vs. equatorial) and coupling constants (J ~10–12 Hz for trans-CH₂ groups).

- IR : Presence of both amide and phenolic O-H stretches (~3300 cm⁻¹ and ~3500 cm⁻¹, respectively).

- Mass Spectrometry : Molecular ion peak (M+H⁺) matching exact mass (e.g., calculated m/z 277.3 for C₁₃H₁₇N₂O₂) .

Advanced Research Questions

Q. How do substituent modifications (e.g., amino vs. chloro groups) on the benzamide scaffold influence biological activity?

- Case Study : Comparative studies on Schiff base benzamides () show that electron-donating groups (e.g., -NH₂, -OH) enhance antibacterial activity by increasing electron density at the amide carbonyl, facilitating target binding. For example, 4-amino derivatives exhibit 2–4× lower MIC values against Staphylococcus aureus than chloro-substituted analogs .

- Experimental Design : Synthesize analogs with systematic substituent variations (e.g., -NH₂, -Cl, -OCH₃) and evaluate via disk diffusion assays. Use molecular docking to correlate electronic properties (HOMO-LUMO gaps) with bioactivity .

Q. What computational strategies predict the pharmacokinetic properties of this compound?

- Approach : Apply Quantitative Structure-Property Relationship (QSPR) models to estimate logP (lipophilicity) and aqueous solubility. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can optimize geometry and identify reactive sites (e.g., phenolic -OH as a hydrogen bond donor) .

- Validation : Compare predicted ADMET properties (e.g., CNS permeability via Blood-Brain Barrier score) with in vitro assays (Caco-2 cell monolayers) .

Q. How can researchers resolve contradictions in reported biological activity data for benzamide derivatives?

- Analysis Framework :

- Standardization : Normalize assay conditions (e.g., pH, temperature, bacterial strain).

- Data Triangulation : Cross-validate results using orthogonal methods (e.g., MIC assays vs. time-kill kinetics).

- Structural Confounders : Account for minor impurities (e.g., residual solvents affecting MIC values) via HPLC purity checks (>98%) .

Q. What role does intramolecular hydrogen bonding play in the stability of this compound?

- Crystallographic Insights : X-ray structures of related N-cyclohexyl benzamides reveal intramolecular O-H⋯O and N-H⋯O bonds, forming six-membered ring motifs (S(6)). These interactions reduce conformational flexibility, enhancing thermal stability (TGA decomposition >250°C) .

- Degradation Studies : Accelerated stability testing (40°C/75% RH) with HPLC monitoring shows <5% degradation over 30 days, confirming hydrogen bonding’s protective role .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs for anticancer applications?

- SAR Strategy :

- Core Modifications : Introduce nitro groups at C-5 to enhance intercalation with DNA (see for nitro-substituted analogs).

- Side Chain Engineering : Replace cyclohexyl with bicyclic amines (e.g., norbornene) to improve solubility and tumor penetration .

- Validation : Test cytotoxicity against HeLa cells (MTT assay) and compare IC₅₀ values with docking scores for topoisomerase II inhibition .

Methodological Notes

- Synthesis Reproducibility : Document reaction parameters (e.g., solvent polarity, stirring rate) to minimize batch-to-batch variability .

- Data Reporting : Include full spectral assignments (NMR, IR) and crystallographic data (CCDC deposition numbers) for peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.